Cas no 2172316-67-3 (4-cyclopropyl-1-oxa-5-azaspiro5.5undecane)

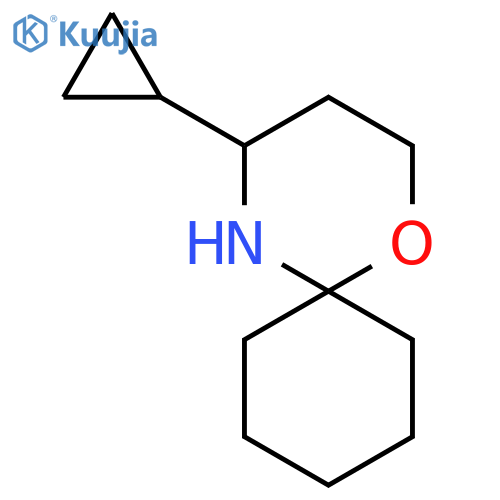

2172316-67-3 structure

商品名:4-cyclopropyl-1-oxa-5-azaspiro5.5undecane

4-cyclopropyl-1-oxa-5-azaspiro5.5undecane 化学的及び物理的性質

名前と識別子

-

- 2172316-67-3

- EN300-1279051

- 4-cyclopropyl-1-oxa-5-azaspiro[5.5]undecane

- 4-cyclopropyl-1-oxa-5-azaspiro5.5undecane

-

- インチ: 1S/C12H21NO/c1-2-7-12(8-3-1)13-11(6-9-14-12)10-4-5-10/h10-11,13H,1-9H2

- InChIKey: UGPBMPFCLAIGFX-UHFFFAOYSA-N

- ほほえんだ: O1CCC(C2CC2)NC21CCCCC2

計算された属性

- せいみつぶんしりょう: 195.162314293g/mol

- どういたいしつりょう: 195.162314293g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 206

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 21.3Ų

4-cyclopropyl-1-oxa-5-azaspiro5.5undecane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1279051-0.05g |

4-cyclopropyl-1-oxa-5-azaspiro[5.5]undecane |

2172316-67-3 | 0.05g |

$707.0 | 2023-08-31 | ||

| Enamine | EN300-1279051-0.5g |

4-cyclopropyl-1-oxa-5-azaspiro[5.5]undecane |

2172316-67-3 | 0.5g |

$809.0 | 2023-08-31 | ||

| Enamine | EN300-1279051-5.0g |

4-cyclopropyl-1-oxa-5-azaspiro[5.5]undecane |

2172316-67-3 | 5g |

$3065.0 | 2023-06-08 | ||

| Enamine | EN300-1279051-10.0g |

4-cyclopropyl-1-oxa-5-azaspiro[5.5]undecane |

2172316-67-3 | 10g |

$4545.0 | 2023-06-08 | ||

| Enamine | EN300-1279051-0.25g |

4-cyclopropyl-1-oxa-5-azaspiro[5.5]undecane |

2172316-67-3 | 0.25g |

$774.0 | 2023-08-31 | ||

| Enamine | EN300-1279051-1g |

4-cyclopropyl-1-oxa-5-azaspiro[5.5]undecane |

2172316-67-3 | 1g |

$842.0 | 2023-08-31 | ||

| Enamine | EN300-1279051-0.1g |

4-cyclopropyl-1-oxa-5-azaspiro[5.5]undecane |

2172316-67-3 | 0.1g |

$741.0 | 2023-08-31 | ||

| Enamine | EN300-1279051-1.0g |

4-cyclopropyl-1-oxa-5-azaspiro[5.5]undecane |

2172316-67-3 | 1g |

$1057.0 | 2023-06-08 | ||

| Enamine | EN300-1279051-2.5g |

4-cyclopropyl-1-oxa-5-azaspiro[5.5]undecane |

2172316-67-3 | 2.5g |

$1650.0 | 2023-08-31 | ||

| Enamine | EN300-1279051-5g |

4-cyclopropyl-1-oxa-5-azaspiro[5.5]undecane |

2172316-67-3 | 5g |

$2443.0 | 2023-08-31 |

4-cyclopropyl-1-oxa-5-azaspiro5.5undecane 関連文献

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

2172316-67-3 (4-cyclopropyl-1-oxa-5-azaspiro5.5undecane) 関連製品

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 61549-49-3(9-Decenenitrile)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量